ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate
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Overview
Description
Ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that features a thiophene ring, a cyano group, and a cyclopenta[b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with cyano-containing compounds, followed by cyclization and esterification reactions. The Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed to introduce the thiophene moiety .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Cyclization: Intramolecular cyclization can lead to the formation of polycyclic structures.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Cyclization: Acid or base catalysts can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various polycyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. The overall effect is a modulation of biological pathways that can lead to therapeutic outcomes.
Comparison with Similar Compounds
Ethyl 4-{[3-cyano-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-3-oxobutanoate can be compared with other thiophene-containing compounds:
Tipepidine: A thiophene derivative used as an antitussive agent.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Tioconazole: An antifungal agent with a thiophene ring.
These compounds share the thiophene moiety but differ in their specific functional groups and biological activities. The unique combination of the cyano group, cyclopenta[b]pyridine moiety, and ester functionality in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C19H18N2O3S2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
ethyl 4-[(3-cyano-4-thiophen-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-24-17(23)9-12(22)11-26-19-14(10-20)18(16-7-4-8-25-16)13-5-3-6-15(13)21-19/h4,7-8H,2-3,5-6,9,11H2,1H3 |
InChI Key |
RJKVPAMCXDPRPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3=CC=CS3 |
Origin of Product |
United States |
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